2-methyl-1,2,5-Thiadiazol-3(2H)-one
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Overview
Description
2-methyl-1,2,5-Thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,5-Thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,2,5-Thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-methyl-1,2,5-Thiadiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 1,2,3-Thiadiazole
- 1,3,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
2-methyl-1,2,5-Thiadiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C3H4N2OS |
---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
2-methyl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C3H4N2OS/c1-5-3(6)2-4-7-5/h2H,1H3 |
InChI Key |
UVBHWOXJOBTKBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=NS1 |
Origin of Product |
United States |
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